(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with another amino acid derivative under specific conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the Fmoc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acid derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid has numerous applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protected amino acid derivative.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as an intermediate in the synthesis of peptide-based drugs.
Industry: The compound is employed in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid: This compound is unique due to its specific structure and the presence of the Fmoc protecting group.
Other Fmoc-protected amino acids: These compounds share the Fmoc group but differ in the amino acid backbone, leading to variations in their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides stability and reactivity suitable for peptide synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the amino acid backbone makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
116460-32-3 |
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Molecular Formula |
C25H30N2O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H30N2O5/c1-14(2)21(23(28)26-22(15(3)4)24(29)30)27-25(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-22H,13H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t21-,22-/m0/s1 |
InChI Key |
FERJZSSCELFDIC-VXKWHMMOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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